4-((4-Methylpiperidin-1-yl)methyl)benzoic acid hydrochloride
Overview
Description
4-((4-Methylpiperidin-1-yl)methyl)benzoic acid hydrochloride is a chemical compound with a molecular formula of C13H20Cl2N2O2. It is known for its utility in organic synthesis and various scientific research applications. This compound is characterized by the presence of a benzoic acid moiety linked to a piperidine ring via a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methylpiperidin-1-yl)methyl)benzoic acid hydrochloride typically involves the reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperidine. The reaction is carried out in the presence of a solvent and an acid-binding agent. The process involves the following steps:
Reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperidine: This step forms the intermediate 4-((4-Methylpiperidin-1-yl)methyl)benzoic acid.
Formation of Hydrochloride Salt: Hydrogen chloride gas is introduced into the reaction mixture to form the hydrochloride salt of the compound.
The reaction conditions typically involve temperatures ranging from 10°C to 150°C and reaction times of 0.5 to 5 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with the use of nanofiltration membranes to remove impurities and recycle raw materials. This method is environmentally friendly and cost-effective, with yields reaching 95% or more and purity levels of 99.8% or higher .
Chemical Reactions Analysis
Types of Reactions
4-((4-Methylpiperidin-1-yl)methyl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoic acid moiety.
Oxidation and Reduction: The piperidine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like water or methanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while oxidation and reduction can modify the piperidine ring .
Scientific Research Applications
4-((4-Methylpiperidin-1-yl)methyl)benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-((4-Methylpiperidin-1-yl)methyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride: This compound is structurally similar but contains a piperazine ring instead of a piperidine ring.
4-(Chloromethyl)benzoic acid: This is a precursor in the synthesis of 4-((4-Methylpiperidin-1-yl)methyl)benzoic acid hydrochloride.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperidine ring and the benzoic acid moiety allows for versatile chemical reactivity and potential biological activity .
Properties
IUPAC Name |
4-[(4-methylpiperidin-1-yl)methyl]benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-11-6-8-15(9-7-11)10-12-2-4-13(5-3-12)14(16)17;/h2-5,11H,6-10H2,1H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCWAFJXVNFVPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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